N-(3-chloropropyl)oxolane-2-carboxamide
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Overview
Description
N-(3-chloropropyl)oxolane-2-carboxamide is a chemical compound with a molecular weight of 191.65 g/mol. This oxolane derivative, bearing the CAS number 600159-59-9, is known for its versatile potential in various fields, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Post-reaction, the compound is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
N-(3-chloropropyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloropyridin-2-yl)oxolane-2-carboxamide: Similar structure but with a pyridine ring instead of a propyl group.
N-(3-chlorophenyl)oxolane-2-carboxamide: Contains a phenyl group instead of a propyl group.
N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide: Similar structure with an additional methyl group on the phenyl ring
Uniqueness
N-(3-chloropropyl)oxolane-2-carboxamide is unique due to its specific structural features, such as the 3-chloropropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
N-(3-chloropropyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C8H14ClNO2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
ATAJICGKGQDZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCCCCl |
Origin of Product |
United States |
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